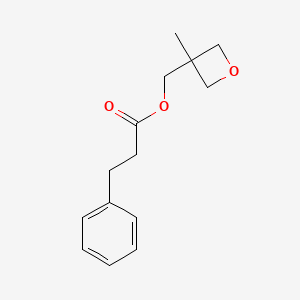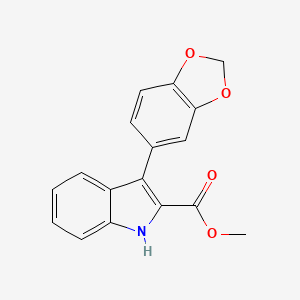
1H-Indole-2-carboxylic acid, 3-(1,3-benzodioxol-5-yl)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-インドール-2-カルボン酸, 3-(1,3-ベンゾジオキソール-5-イル)-, メチルエステルは、インドールファミリーに属する複雑な有機化合物です。インドールは、ベンゼン環とピロール環が融合した環状構造を持つ複素環式化合物です。この特定の化合物は、インドールコアにベンゾジオキソール基が結合しており、さまざまな科学的用途においてユニークで興味深い分子となっています。
準備方法
1H-インドール-2-カルボン酸, 3-(1,3-ベンゾジオキソール-5-イル)-, メチルエステルの合成には、通常、いくつかのステップが含まれます。
合成経路と反応条件: 最初のステップは、多くの場合、インドールコアの形成を含みます。これは、フィッシャーインドール合成または他の方法で実現できます。その後、ベンゾジオキソール基は、求電子置換反応によって導入されます。最後のステップでは、エステル化が行われ、メチルエステルが生成されます。
工業生産方法: 工業生産では、収率と純度を最大化するために、最適化された反応条件が用いられる場合があります。これには、反応を促進するために、触媒、制御された温度、特定の溶媒の使用が含まれます。
化学反応の分析
1H-インドール-2-カルボン酸, 3-(1,3-ベンゾジオキソール-5-イル)-, メチルエステルは、さまざまな化学反応を受けます。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化することができ、カルボン酸やその他の酸化された誘導体の形成につながります。
還元: 還元反応は、水素化リチウムアルミニウムなどの試薬を使用して行うことができ、アルコールやアミンの形成につながります。
置換: 求電子置換反応と求核置換反応は一般的であり、さまざまな官能基を導入または置換することができます。一般的な試薬には、ハロゲン、酸、塩基などがあります。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってカルボン酸が生成される場合がある一方、還元によってアルコールが生成される場合があります。
科学研究における用途
1H-インドール-2-カルボン酸, 3-(1,3-ベンゾジオキソール-5-イル)-, メチルエステルは、科学研究において幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: この化合物は、抗菌、抗真菌、抗がん活性など、潜在的な生物活性を研究されています。
医学: 特に新薬の開発において、治療薬としての可能性を探るための研究が進められています。
工業: 染料、顔料、その他の工業用化学品の合成に使用されます。
科学的研究の応用
1H-Indole-2-carboxylic acid, 3-(1,3-benzodioxol-5-yl)-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
1H-インドール-2-カルボン酸, 3-(1,3-ベンゾジオキソール-5-イル)-, メチルエステルが効果を発揮するメカニズムには、さまざまな分子標的と経路との相互作用が含まれます。
分子標的: この化合物は、酵素、受容体、その他のタンパク質と相互作用し、細胞プロセスを変化させる可能性があります。
関連する経路: シグナル伝達経路、遺伝子発現、代謝プロセスに影響を与え、生物活性を発揮する可能性があります。
類似化合物の比較
1H-インドール-2-カルボン酸, 3-(1,3-ベンゾジオキソール-5-イル)-, メチルエステルは、他の類似化合物と比較して、その独自性を強調することができます。
類似化合物: 1H-インドール-2-カルボン酸, 5-メチル-, メチルエステルや1H-インドール-2-カルボン酸, 7-ニトロ-, メチルエステルなどの他のインドール誘導体は、構造的に類似していますが、官能基と性質が異なります。
独自性: 1H-インドール-2-カルボン酸, 3-(1,3-ベンゾジオキソール-5-イル)-, メチルエステルにベンゾジオキソール基が存在することにより、独自の化学的および生物学的性質が付与され、研究や工業用途において貴重な化合物となっています。
類似化合物との比較
1H-Indole-2-carboxylic acid, 3-(1,3-benzodioxol-5-yl)-, methyl ester can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other indole derivatives, such as 1H-Indole-2-carboxylic acid, 5-methyl-, methyl ester, and 1H-Indole-2-carboxylic acid, 7-nitro-, methyl ester, share structural similarities but differ in their functional groups and properties.
Uniqueness: The presence of the benzodioxole group in this compound imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
178210-57-6 |
|---|---|
分子式 |
C17H13NO4 |
分子量 |
295.29 g/mol |
IUPAC名 |
methyl 3-(1,3-benzodioxol-5-yl)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C17H13NO4/c1-20-17(19)16-15(11-4-2-3-5-12(11)18-16)10-6-7-13-14(8-10)22-9-21-13/h2-8,18H,9H2,1H3 |
InChIキー |
OVWXDHIKZWAOGI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C2=CC=CC=C2N1)C3=CC4=C(C=C3)OCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


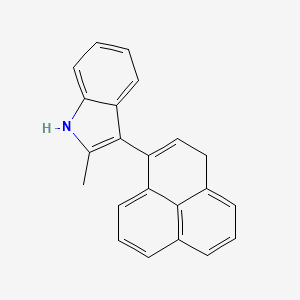
![[(Dichlorostannanediyl)bis(methylene)]bis[dimethyl(phenyl)silane]](/img/structure/B12559490.png)

![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B12559500.png)
![1-{[tert-Butyl(dimethyl)silyl]oxy}pent-4-en-2-ol](/img/structure/B12559507.png)

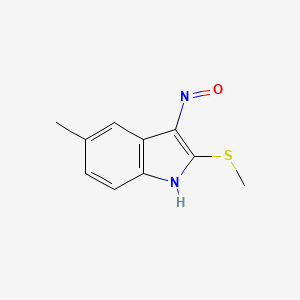

![benzoic acid;2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol](/img/structure/B12559527.png)

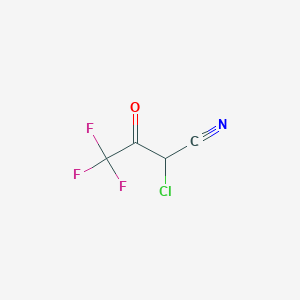
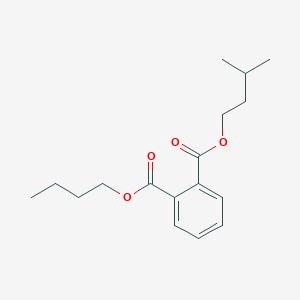
![1-{5-[(4-Butylphenyl)(dimethyl)silyl]pentyl}piperidine](/img/structure/B12559558.png)
